

# An In-depth Technical Guide to 4-(2-Aminophenyl)butyric Acid, Hydrochloride

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## Compound of Interest

Compound Name: 4-(2-Aminophenyl)butyric Acid,  
Hydrochloride

Cat. No.: B015704

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CAS Number: 56182-28-6

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**4-(2-Aminophenyl)butyric acid, hydrochloride** is a synthetic compound with the chemical formula  $C_{10}H_{14}ClNO_2$  and a molecular weight of 215.68 g/mol.<sup>[1]</sup> This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential pharmacological activities. The hydrochloride salt form enhances its aqueous solubility, making it suitable for a range of biological studies.<sup>[1]</sup> Emerging research suggests that this compound exhibits neuroprotective properties, with potential applications in the study and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.<sup>[1]</sup> Its primary mechanism of action is believed to be through the modulation of the GABAergic system.<sup>[1]</sup> This document details the available data on **4-(2-Aminophenyl)butyric acid, hydrochloride**, outlines relevant experimental protocols for its investigation, and provides visualizations of its proposed signaling pathways.

## Physicochemical Properties

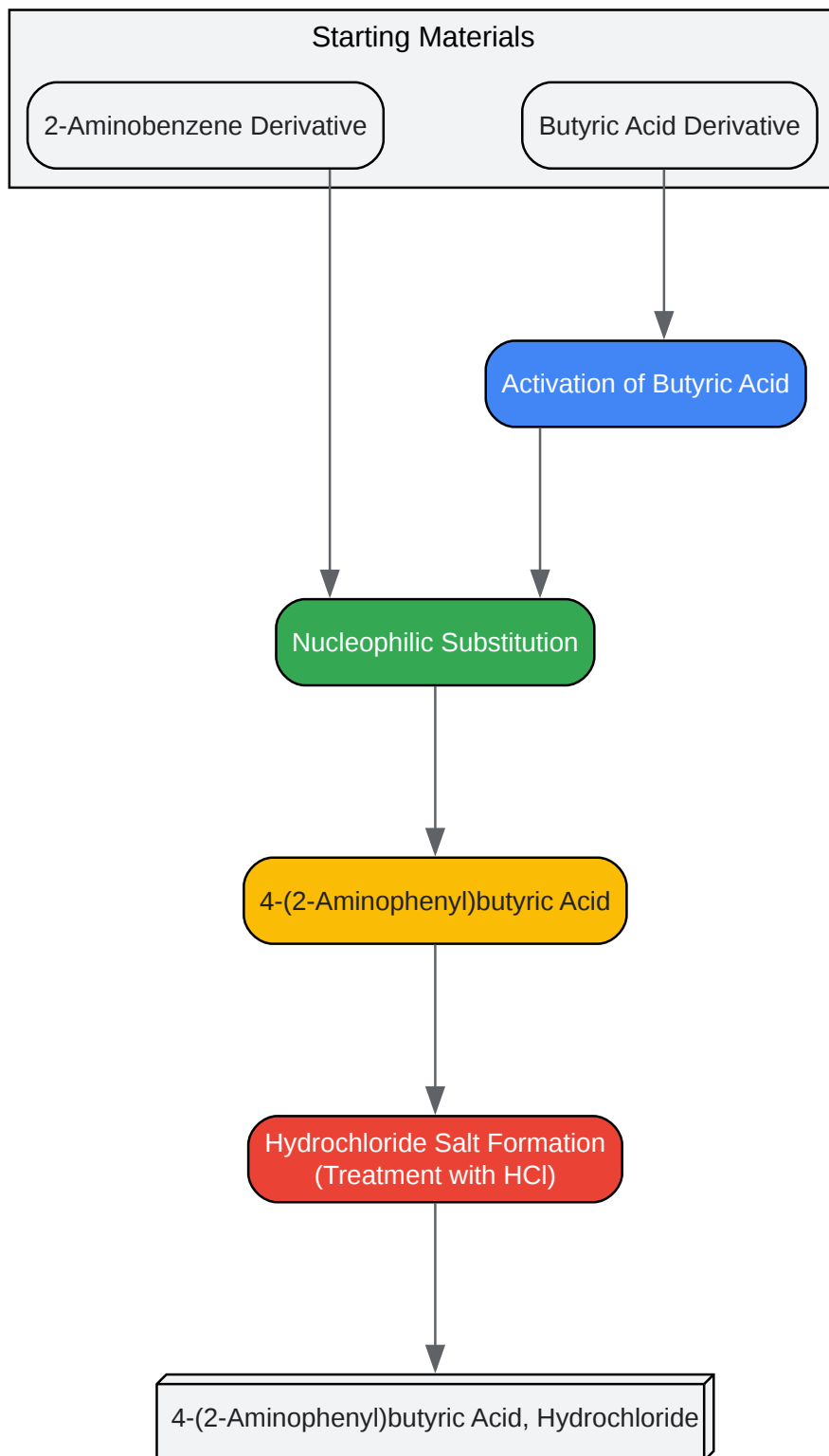
A summary of the key physicochemical properties of **4-(2-Aminophenyl)butyric Acid, Hydrochloride** is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.

Property	Value	Reference
CAS Number	56182-28-6	N/A
Molecular Formula	C10H14ClNO2	[1]
Molecular Weight	215.68 g/mol	[1]
Appearance	Off-White Solid	N/A
Melting Point	165-167 °C	N/A
Boiling Point	364 °C at 760 mmHg	N/A
Flash Point	173.9 °C	N/A
Solubility	Enhanced solubility in water	[1]
Storage Conditions	-20°C Freezer	N/A

## Synthesis and Manufacturing

The synthesis of **4-(2-Aminophenyl)butyric Acid, Hydrochloride** can be achieved through multiple synthetic routes. A general workflow for a common synthetic approach is outlined below.

## General Synthesis Workflow



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A generalized workflow for the synthesis of the target compound.

## Experimental Protocol: Synthesis via Ring-Opening of a Benzazepinone Derivative

An alternative and efficient method for the synthesis of **4-(2-Aminophenyl)butyric Acid, Hydrochloride** involves the acid-catalyzed ring-opening of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one.

### Materials:

- 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
- Concentrated Hydrochloric Acid (HCl)
- Deionized Water
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer
- Filtration apparatus
- Recrystallization solvent (e.g., ethanol/water mixture)

### Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one.
- Add an excess of aqueous hydrochloric acid to the flask.
- Heat the mixture to reflux (approximately 80-90°C) with continuous stirring.
- Maintain the reflux for 12-24 hours, monitoring the reaction progress by a suitable method (e.g., Thin Layer Chromatography).

- After the reaction is complete, cool the mixture to room temperature.
- The product, **4-(2-Aminophenyl)butyric Acid, Hydrochloride**, will precipitate out of the solution.
- Collect the solid product by vacuum filtration and wash with a small amount of cold deionized water.
- Purify the crude product by recrystallization from an appropriate solvent system to yield the final product.

## Pharmacological Profile

**4-(2-Aminophenyl)butyric acid, hydrochloride** is reported to exert its primary biological effects through the modulation of the GABAergic system, which is the main inhibitory neurotransmitter system in the central nervous system.<sup>[1]</sup>

## Mechanism of Action

The compound is suggested to act as a partial agonist at GABAA receptors.<sup>[1]</sup> This interaction is believed to induce an influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of action potential firing.<sup>[1]</sup> Additionally, it may indirectly regulate the release of other neurotransmitters.

## Proposed Mechanism of Action

4-(2-Aminophenyl)butyric Acid, HCl

Partial Agonist

GABAA Receptor

Chloride (Cl<sup>-</sup>) Influx

Neuronal Hyperpolarization

Inhibition of Neuronal Firing

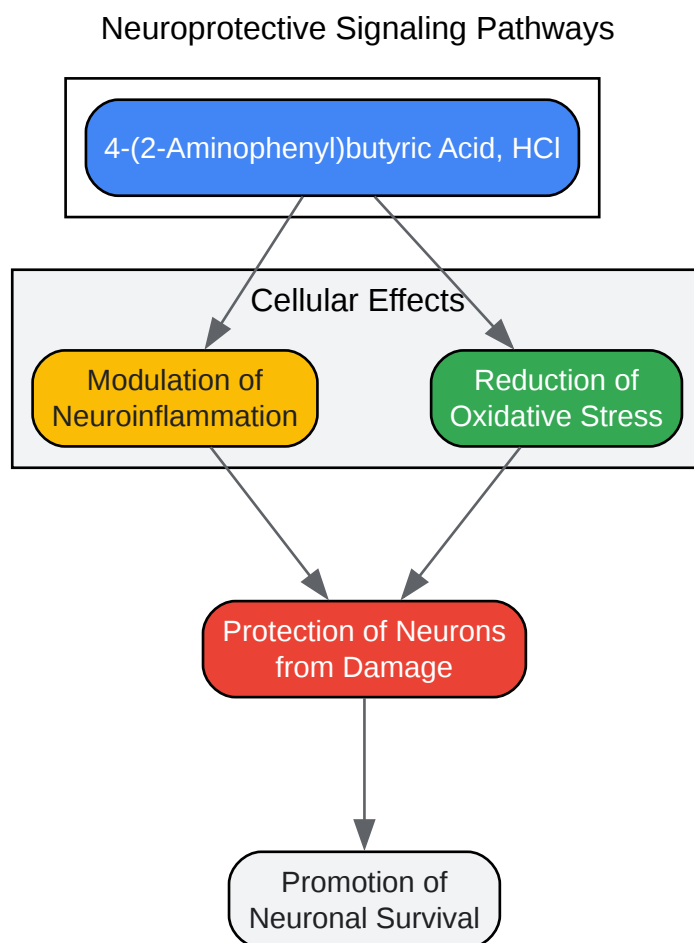
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Modulation of the GABAA receptor by the compound.

## Neuroprotective Effects

Research indicates that **4-(2-Aminophenyl)butyric acid, hydrochloride** possesses neuroprotective properties, making it a compound of interest for neurodegenerative diseases.

[1] The proposed mechanisms for this neuroprotection include the modulation of neuroinflammation and the reduction of oxidative stress.[1]



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Hypothesized neuroprotective mechanisms.

## Preclinical Research Applications

The unique biological activities of **4-(2-Aminophenyl)butyric acid, hydrochloride** make it a valuable tool for various research applications.<sup>[1]</sup>

- **Pharmaceutical Research:** As a candidate for the development of novel therapeutics for neurodegenerative disorders.<sup>[1]</sup>
- **Biochemical Studies:** For investigating the mechanisms of neuronal protection and health.<sup>[1]</sup>
- **Chemical Biology:** In the exploration of biochemical pathways and as a scaffold for drug design.<sup>[1]</sup>

## Experimental Protocols for Further Investigation

While specific experimental data for **4-(2-Aminophenyl)butyric Acid, Hydrochloride** is limited in the public domain, the following protocols outline standard methodologies to assess its biological activities.

### In Vitro Neuroprotection Assay

Objective: To determine the protective effect of the compound against neurotoxin-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Materials:

- SH-SY5Y neuroblastoma cells
- Cell culture medium (e.g., DMEM/F12)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's model, or Amyloid-beta peptides for an Alzheimer's model)
- **4-(2-Aminophenyl)butyric Acid, Hydrochloride**
- 96-well cell culture plates
- Cell viability assay reagent (e.g., MTT or PrestoBlue)
- Plate reader

Procedure:

- Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Prepare various concentrations of **4-(2-Aminophenyl)butyric Acid, Hydrochloride** in cell culture medium.



- Pre-treat the cells with the different concentrations of the compound for a specified period (e.g., 1-2 hours).
- Introduce the neurotoxin to the wells (except for the vehicle control group) to induce cell death.
- Incubate the plate for a duration sufficient to induce significant cell death in the neurotoxin-only group (e.g., 24-48 hours).
- Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
- Measure the absorbance or fluorescence using a plate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control group.

## Electrophysiological Analysis of GABAA Receptor Modulation

Objective: To characterize the effect of the compound on GABAA receptor function using whole-cell patch-clamp electrophysiology.

Materials:

- Cells expressing GABAA receptors (e.g., primary neurons or a stable cell line like HEK293)
- External and internal recording solutions
- Patch-clamp rig with amplifier and data acquisition system
- GABA (gamma-Aminobutyric acid)
- **4-(2-Aminophenyl)butyric Acid, Hydrochloride**

Procedure:

- Prepare a cell culture dish with the GABAA receptor-expressing cells.

- Establish a whole-cell patch-clamp recording from a single cell.
- Apply a sub-maximal concentration of GABA to elicit a baseline current response.
- Co-apply GABA with varying concentrations of **4-(2-Aminophenyl)butyric Acid, Hydrochloride** and record the resulting current.
- To test for direct agonistic activity, apply the compound in the absence of GABA.
- Analyze the recorded currents to determine changes in amplitude, kinetics, and dose-response relationships.

## Conclusion

**4-(2-Aminophenyl)butyric Acid, Hydrochloride** is a compound with significant potential in the field of neuroscience and drug development. Its purported role as a neuroprotective agent acting on the GABAergic system warrants further in-depth investigation. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate future research into the precise mechanisms of action and therapeutic applications of this promising molecule. Further studies are essential to fully elucidate its pharmacological profile and to validate its potential as a therapeutic agent for neurodegenerative diseases.

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## References

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